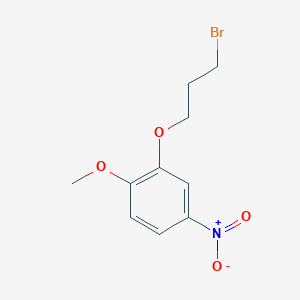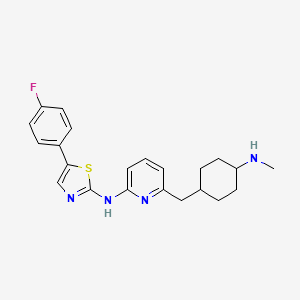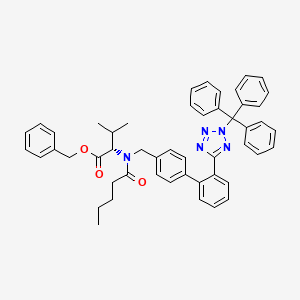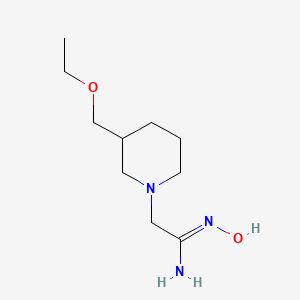
Bromoacetamido-PEG11-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetamido-PEG11-azide: is a bifunctional linker molecule that consists of a bromine atom, which can act as a leaving group in nucleophilic substitution reactions, and an azide group, which can participate in copper-catalyzed Click Chemistry reactions with alkynes . The molecule also contains a polyethylene glycol (PEG) chain, which enhances its water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG11-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Bromination: The PEGylated intermediate is then brominated to introduce the bromine atom.
Azidation: Finally, the brominated intermediate undergoes azidation to introduce the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The bromine atom in Bromoacetamido-PEG11-azide can be replaced by nucleophiles in substitution reactions.
Click Chemistry: The azide group can undergo copper-catalyzed Click Chemistry reactions with alkynes to form stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction typically occurs under mild conditions.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products:
Nucleophilic Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Click Chemistry: The major products are triazole-linked compounds formed by the reaction of the azide group with alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Conjugation Reactions: Bromoacetamido-PEG11-azide is used in conjugation reactions to link two different molecules, such as proteins or small molecules.
Biology:
Protein Labeling: The compound is used to label proteins with various tags for detection and purification purposes.
Medicine:
Drug Delivery: This compound is used in the development of drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry:
Surface Modification: The compound is used to modify surfaces to improve their biocompatibility and functionality.
Wirkmechanismus
Molecular Targets and Pathways: Bromoacetamido-PEG11-azide exerts its effects through its bifunctional groupsThe azide group participates in Click Chemistry reactions, enabling the formation of stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
Bromoacetamido-PEG3-azide: A shorter PEG chain variant with similar bifunctional properties.
Bromoacetamido-PEG5-azide: Another variant with a different PEG chain length.
Bromoacetamido-PEG23-azide: A longer PEG chain variant with similar bifunctional properties.
Uniqueness: Bromoacetamido-PEG11-azide is unique due to its specific PEG chain length, which provides an optimal balance between water solubility and reactivity. This makes it particularly useful in applications requiring both properties .
Eigenschaften
Molekularformel |
C26H51BrN4O12 |
|---|---|
Molekulargewicht |
691.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |
InChI-Schlüssel |
NCUYWFZRLBRWFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
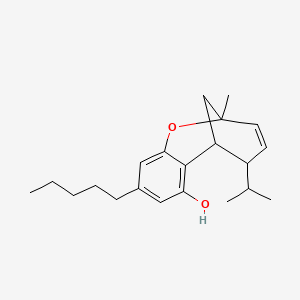
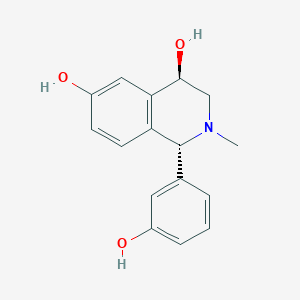
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)
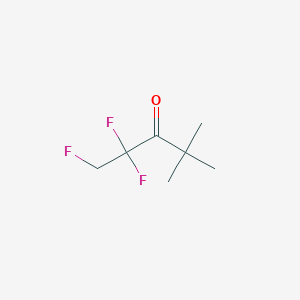


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
